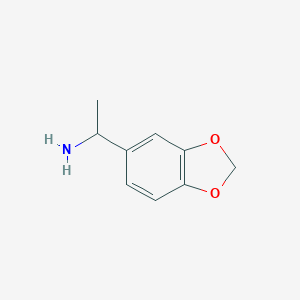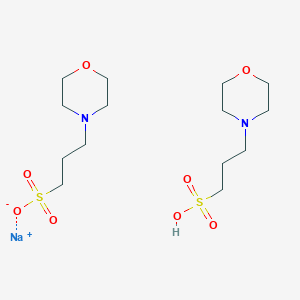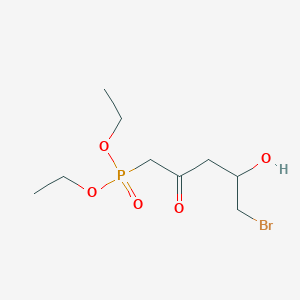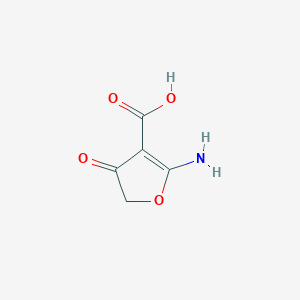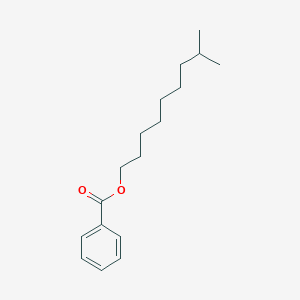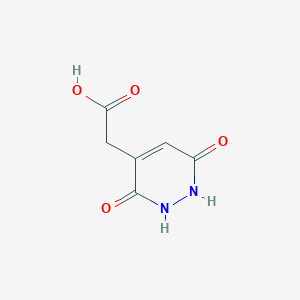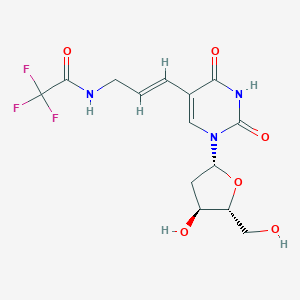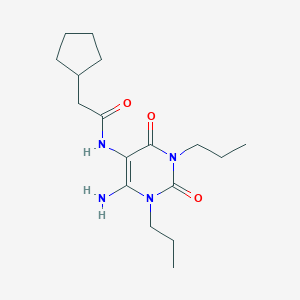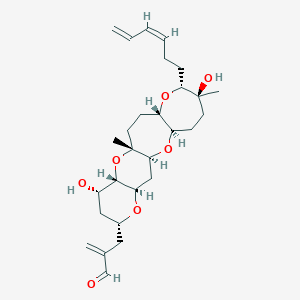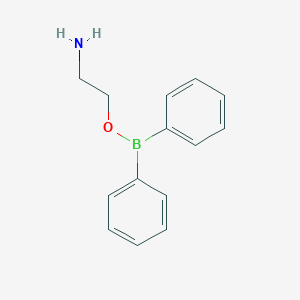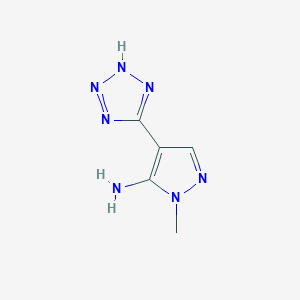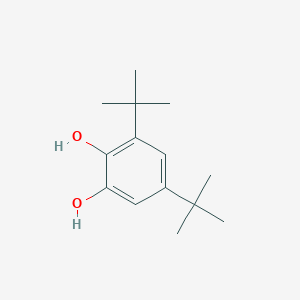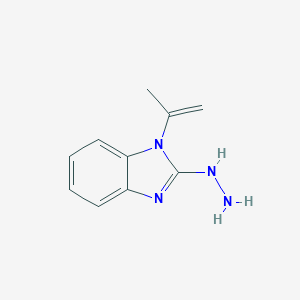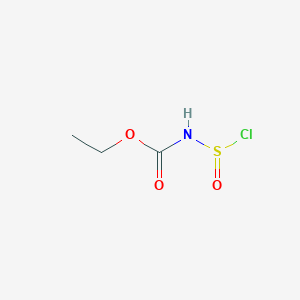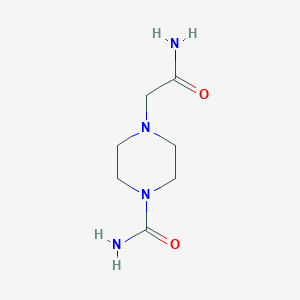
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide, also known as AOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPP is a derivative of piperazine and is synthesized through a multi-step process.
Mechanism Of Action
The mechanism of action of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been shown to inhibit the activity of matrix metalloproteinases, a family of enzymes that are involved in tissue remodeling and cancer progression.
Biochemical And Physiological Effects
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide can induce apoptosis, a process of programmed cell death, in cancer cells. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide can inhibit tumor growth in animal models. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been found to exhibit anti-inflammatory and antioxidant activities.
Advantages And Limitations For Lab Experiments
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research and development of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide. One direction is the synthesis of novel 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide derivatives with improved properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the mechanism of action of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide and its derivatives. This could lead to the identification of new targets for drug discovery and the development of more effective therapies for cancer and other diseases. Additionally, the potential applications of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide in materials science could be further explored, leading to the development of new functional materials with unique properties.
Synthesis Methods
The synthesis of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide involves a multi-step process that starts with the reaction of piperazine with ethyl chloroformate to form N-ethylpiperazine carbamate. This intermediate is then reacted with hydrazine hydrate to form N-ethylpiperazine hydrazide. The final step involves the reaction of N-ethylpiperazine hydrazide with 2-oxoethyl isocyanate to form 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide.
Scientific Research Applications
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been found to exhibit anticancer, antiviral, and antimicrobial activities. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In drug discovery, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. In materials science, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been used as a precursor for the synthesis of various functional materials, including metal-organic frameworks and porous polymers.
properties
CAS RN |
116882-76-9 |
|---|---|
Product Name |
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide |
Molecular Formula |
C7H14N4O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(2-amino-2-oxoethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C7H14N4O2/c8-6(12)5-10-1-3-11(4-2-10)7(9)13/h1-5H2,(H2,8,12)(H2,9,13) |
InChI Key |
VWOSJVRQDOQGNF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)N)C(=O)N |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



